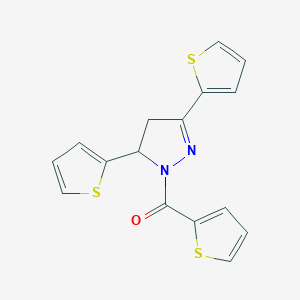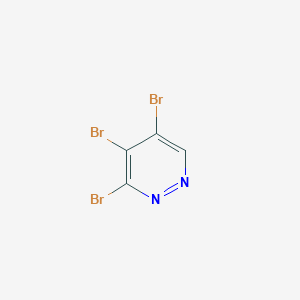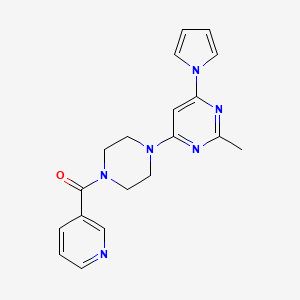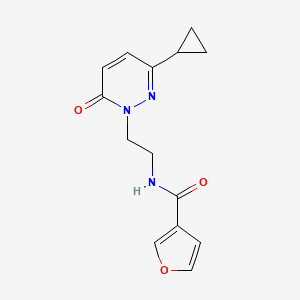
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide, also known as CP-945,598, is a synthetic compound that belongs to the class of compounds known as cyclopropanes. It is a potent and selective antagonist of the cannabinoid CB1 receptor, which is widely distributed throughout the central nervous system. CP-945,598 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and addiction.
Mecanismo De Acción
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is a selective antagonist of the cannabinoid CB1 receptor, which is widely distributed throughout the central nervous system. The CB1 receptor plays a key role in the regulation of appetite, metabolism, and addiction. By blocking the CB1 receptor, 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is its selectivity for the CB1 receptor, which allows for more precise manipulation of the endocannabinoid system. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide. One area of interest is its potential therapeutic applications in the treatment of obesity and metabolic disorders. Another area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse that act through the endocannabinoid system. Additionally, further studies are needed to better understand the mechanism of action of 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide and its effects on other physiological systems.
Métodos De Síntesis
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is synthesized through a multistep process, starting with the reaction of 2-cyclopropyl-1-phenylpropan-2-ol with thionyl chloride to form the corresponding chloro compound. This is then reacted with N-(2-chloroacetyl) glycine methyl ester to produce the desired product, 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including obesity, metabolic disorders, and addiction. In animal studies, 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide has been shown to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
2-chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-14(12-7-8-12,16-13(17)10-15)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYUQOBHWFLBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2CC2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-1-[2-(1,5-dimethylpyrazol-4-yl)pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2382319.png)
![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)
![2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B2382321.png)

![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)

![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)
![2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2382329.png)


![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)


